molecular formula C20H22ClN3O4S2 B2886028 N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954017-54-0

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2886028
CAS RN: 954017-54-0
M. Wt: 467.98
InChI Key: MHHAMVARFJILNU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H22ClN3O4S2 and its molecular weight is 467.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds structurally related to N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide have demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. Research by Desai et al. (2008) on 4-oxo-thiazolidines and 2-oxo-azetidines reveals the significance of substituent variations at specific positions for enhancing antibacterial efficacy, underlining the role of hydrophobicity or steric bulk character in these biological interactions ChemInform.

Antiviral Potential

Spirothiazolidinone derivatives, akin to the compound , have shown strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. Apaydın et al. (2020) synthesized a series of these derivatives, with certain compounds exhibiting EC50 values as low as 0.2 µM against influenza A/H3N2, highlighting the versatility of the spirothiazolidinone scaffold in generating new antiviral molecules Phosphorus, Sulfur, and Silicon and the Related Elements.

Anticancer Research

The synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds has been linked to moderate to high inhibition activities against various cancer cell lines, including HepG-2, PC-3, and HCT116. Flefel et al. (2017) highlight the potential of these compounds in anticancer research, contributing to the ongoing search for effective cancer treatments Molecules.

Antimicrobial Activities of Spiro Thiazolinone Derivatives

Patel and Patel (2015) explored the antimicrobial potential of various spiro thiazolinone heterocyclic compounds, demonstrating enhanced activity as the fusion of heterocyclic rings increased. This research underscores the value of structural diversity in developing effective antimicrobial agents Cogent Chemistry.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S2/c21-14-1-3-15(4-2-14)22-17(25)13-30-19-23-16(12-29-19)11-18(26)24-7-5-20(6-8-24)27-9-10-28-20/h1-4,12H,5-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHAMVARFJILNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide

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